molecular formula C22H22ClN3O2 B2720619 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862814-16-2

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2720619
CAS RN: 862814-16-2
M. Wt: 395.89
InChI Key: OFLUAAFVOMKDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications

Organic Crystal Engineering and Hydrogen-Bond Association

One study focuses on the synthesis and characterization of organic crystals related to piperazine derivatives. The research investigated the hydrogen-bond association of these compounds, revealing insights into their crystalline forms and potential applications in crystal engineering. The study utilized various spectroscopic techniques to understand the solution aggregation of these compounds, which could have implications in designing materials with specific properties (Weatherhead-Kloster et al., 2005).

Synthesis and Biological Activity in Pharmacological Research

Another research avenue explored the synthesis and pharmacological activity of derivatives containing the piperazine moiety. This research aimed to develop compounds with potential antiasthmatic properties, showcasing the versatility of piperazine derivatives in drug development. The study provided valuable insights into the vasodilatory activity of these compounds, contributing to the ongoing search for effective antiasthmatic agents (Bhatia et al., 2016).

Antifungal Compound: Solubility Thermodynamics and Partitioning

Research into a novel antifungal compound related to the triazole class, which includes piperazine derivatives, sheds light on its physicochemical properties and solubility in various solvents. This study is crucial for understanding the drug's behavior in biological systems and optimizing its delivery pathways (Volkova et al., 2020).

Antitumor Activity Against Breast Cancer Cells

A series of triazine derivatives bearing the piperazine amide moiety has been synthesized and evaluated for their anticancer activities. These compounds showed promising results against breast cancer cells, illustrating the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).

Luminescent Properties and Photo-induced Electron Transfer

Investigations into the luminescent properties of naphthalimides with piperazine substituents have revealed their potential applications in materials science. These studies highlight the role of piperazine derivatives in developing new materials with specific optical properties (Gan et al., 2003).

properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-20(16-7-3-5-9-18(16)24(15)2)21(27)22(28)26-13-11-25(12-14-26)19-10-6-4-8-17(19)23/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUAAFVOMKDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

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